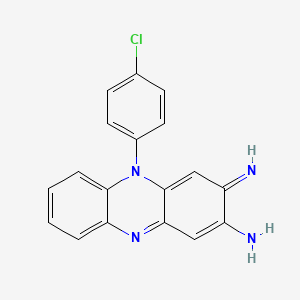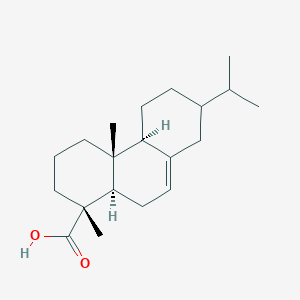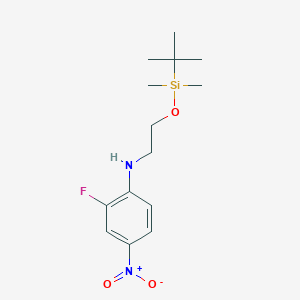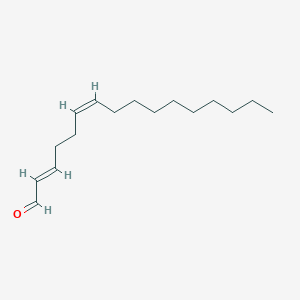
(2E,6Z)-hexadeca-2,6-dienal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E,6Z)-hexadeca-2,6-dienal” is an organic compound with a molecular formula of C16H28O . It is also known as cucumber aldehyde or violet leaf aldehyde . The molecule contains a total of 23 bonds, including 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 1 aldehyde .
Synthesis Analysis
The synthesis of similar compounds such as N-isobutyl-(2E,6Z)-dodecadienamide has been undertaken using both chemical and electrochemical routes . The reactions compared in the synthesis include alcohol to aldehyde oxidation, the Horner–Emmons reaction, carboxylic acid amidation with triphenylphosphonium ions, and the Wittig reaction . The electrochemical method in the oxidation reaction of alcohols and the carboxylic acid amidation gave better yields than the corresponding chemical reactions .Molecular Structure Analysis
The molecular structure of “(2E,6Z)-hexadeca-2,6-dienal” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 23 bonds, including 9 non-H bonds, 3 multiple bonds, 5 rotatable bonds, 3 double bonds, and 1 aldehyde .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alcohol to aldehyde oxidation, the Horner–Emmons reaction, carboxylic acid amidation with triphenylphosphonium ions, and the Wittig reaction . The electrochemical method in the oxidation reaction of alcohols and the carboxylic acid amidation gave better yields than the corresponding chemical reactions .Physical And Chemical Properties Analysis
“(2E,6Z)-hexadeca-2,6-dienal” has a molecular weight of 138.207 Da . It is a liquid with a special fragrance, with a lower boiling point and flash point . It is soluble in many organic solvents, such as alcohols, ethers, and ketones .Safety And Hazards
Propriétés
IUPAC Name |
(2E,6Z)-hexadeca-2,6-dienal |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h10-11,14-16H,2-9,12-13H2,1H3/b11-10-,15-14+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGFROWRMQVDGO-HHAKQIEWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC=CCCC=CC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCC/C=C\CC/C=C/C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,6Z)-hexadeca-2,6-dienal | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

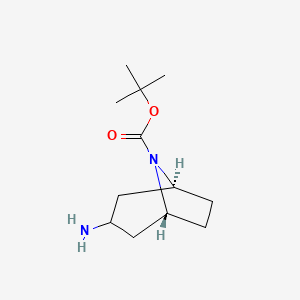
![(S)-1-[(4-Methoxyphenyl)diphenylmethoxy]-3-(phenylmethoxy)-2-propanol](/img/no-structure.png)
